REACTION_CXSMILES
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[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[OH:12])[C:6]([OH:8])=[O:7])=[O:2].O=S(Cl)Cl.[CH3:17]O>>[CH:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[OH:12])[C:6]([O:8][CH3:17])=[O:7])=[O:2]
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Name
|
|
Quantity
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20 g
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Type
|
reactant
|
Smiles
|
C(=O)C=1C=C(C(=O)O)C=CC1O
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Name
|
|
Quantity
|
400 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
26.2 mL
|
Type
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reactant
|
Smiles
|
O=S(Cl)Cl
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Control Type
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UNSPECIFIED
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Setpoint
|
7.6 °C
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Type
|
CUSTOM
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Details
|
The reaction mixture was stirred at RT for 24 hours
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The solution was cooled down to 0°
|
Type
|
ADDITION
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Details
|
addition
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Type
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CONCENTRATION
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Details
|
The reaction mixture was concentrated
|
Type
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DISSOLUTION
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Details
|
the crude mixture was dissolved in EtOAc (500 mL)
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Type
|
WASH
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Details
|
washed with a saturated aqueous solution of NaHCO3 (300 mL), HCl 1N (300 mL) and brine (300 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
60 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1C=C(C(=O)OC)C=CC1O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19.86 g | |
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |